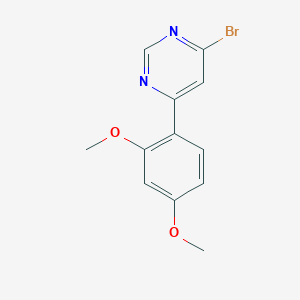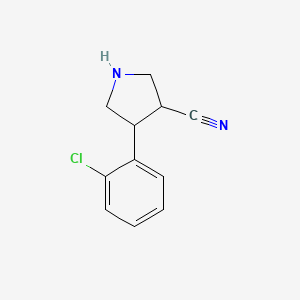![molecular formula C11H10ClN3S B1488494 2-Chloro-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine CAS No. 1248815-62-4](/img/structure/B1488494.png)
2-Chloro-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine
Overview
Description
2-Chloro-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine, also known as 2-chloro-N-methylsulfanyl-phenyl-pyrimidine-4-amine, is an organic compound with a molecular formula of C7H8ClN3S. It is a substituted pyrimidine derivative with a unique molecular structure, making it an interesting compound for research. This compound has been studied for its potential use in a variety of scientific applications, including its synthesis methods, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has explored the synthesis of pyrimidine derivatives, including compounds related to 2-Chloro-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine, for their potential antimicrobial activity. For instance, studies on pyrimidine salts with chloranilic and picric acids demonstrated in vitro antibacterial and antifungal activities, highlighting the role of these compounds in developing new antimicrobial agents (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2013).
Antioxidant, Antimicrobial, and Antitubercular Activities
Further studies have synthesized new pyrimidine-azitidinone analogues to evaluate their antioxidant, in vitro antimicrobial, and antitubercular activities. These efforts underline the significant potential of pyrimidine derivatives in medicinal chemistry, especially for addressing tuberculosis and other microbial infections (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Nucleophilic Displacement and Chemical Synthesis
Research into the chemical properties of methylsulfanyl groups on pyrimidinones, including compounds similar to 2-Chloro-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine, has demonstrated the feasibility of nucleophilic displacement for introducing amino groups and forming carbon-carbon bonds. This work is critical for the development of new synthetic pathways in organic chemistry (Kikelj, Grosjean, Meslin, Julienne, & Deniaud, 2010).
Regioselective Synthesis
The highly regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones showcases the versatility of pyrimidine derivatives in organic synthesis. These findings are essential for designing compounds with specific structural and functional properties, offering broad implications for pharmaceutical development (dos Santos et al., 2015).
properties
IUPAC Name |
2-chloro-N-(3-methylsulfanylphenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3S/c1-16-9-4-2-3-8(7-9)14-10-5-6-13-11(12)15-10/h2-7H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVANXZRWWSSQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






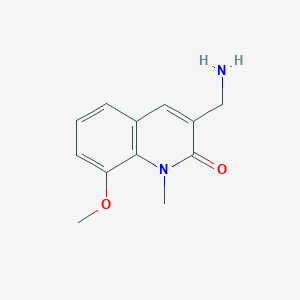
![7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol](/img/structure/B1488421.png)
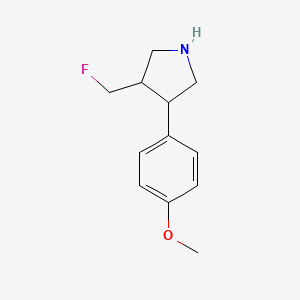
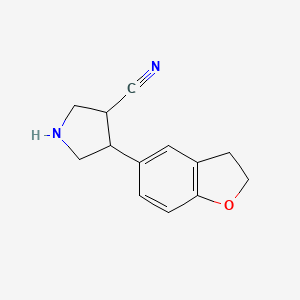
![3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1488426.png)



![1-{[(Cyclopropylmethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488431.png)
